1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

説明

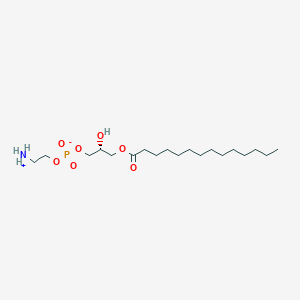

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE) is a lysophospholipid (LPL) characterized by a single myristoyl (14:0) chain at the sn-1 position and a free hydroxyl group at the sn-2 position of the glycerol backbone. Its molecular formula is C₁₉H₄₀NO₇P, with a molecular weight of 425.5 g/mol and a CAS registry number of 123060-40-2 . Structurally, it belongs to the phosphatidylethanolamine (PE) family, a critical component of biological membranes.

14:0 LysoPE is widely used in lipidomics research as an internal standard due to its high purity (>99%) and stability at -20°C . It is synthesized by Avanti Polar Lipids (product code: 856735P) and plays roles in lipid signaling, membrane remodeling, and enzyme-substrate interactions . Notably, lysophospholipids like 14:0 LysoPE exhibit distinct biophysical properties compared to diacyl phospholipids, such as enhanced solubility and altered membrane curvature effects .

特性

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335903 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123060-40-2 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: 1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンは、ミリスチン酸と2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンとのエステル化によって合成できます。 この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング剤を使用して、エステル結合の形成を促進します .

工業生産方法: 1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンの工業生産には、大規模なエステル化プロセスが伴い、一貫した品質と収量を確保するために、多くの場合、自動反応器が使用されます。 このプロセスは、高純度を実現するために最適化されており、研究および産業基準を満たすための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類: 1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するリン酸誘導体へと酸化することができます。

還元: 還元反応により、この化合物は対応するアルコール形態に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主要な製品:

酸化: リン酸誘導体。

還元: アルコール誘導体。

置換: アミド誘導体.

科学研究での用途

1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンは、幅広い科学研究での用途を持っています。

化学: 脂質化学および膜ダイナミクスの研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達と膜構造における役割について研究されています。

科学的研究の応用

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.

Biology: Investigated for its role in cellular signaling and membrane structure.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

作用機序

1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンの作用機序は、細胞膜とシグナル伝達経路との相互作用を伴います。 リゾホスファチジン酸受容体1(LPA1)などの特定の受容体と相互作用することにより、細胞内カルシウムレベルの一過性増加を誘発します。 この相互作用は、さまざまな細胞応答をもたらす一連の細胞内イベントを引き起こします .

類似化合物:

1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホグリセロール: 構造は似ていますが、ホスホグリセロールヘッドグループを持っています。

1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホコリン: ホスホエタノールアミンの代わりにホスホコリンヘッドグループが含まれています.

ユニークさ: 1-ミリストイル-2-ヒドロキシ-sn-グリセロ-3-ホスホエタノールアミンは、その特定のヘッドグループによりユニークです。これは、独自の生化学的特性と相互作用をもたらします。 カルシウムシグナル伝達を誘発する能力と、特定のがんタイプでの高レベルは、研究と臨床の両方の文脈で重要な化合物となっています .

類似化合物との比較

Table 1: Key Structural and Functional Properties

Key Observations :

Acyl Chain Diversity: 14:0 LysoPE has a saturated 14-carbon chain, while 18:1 LysoPE contains a monounsaturated 18-carbon chain. Unsaturation in 18:1 LysoPE increases membrane fluidity compared to 14:0 LysoPE . Diacyl PE (14:0/14:0) lacks the hydroxyl group at sn-2, enhancing its stability in bilayer membranes .

Head Group Specificity: 14:0 LysoPC replaces ethanolamine with choline, altering charge (neutral vs. negative at physiological pH) and interaction with enzymes like phospholipase D .

coli BcsG-N, a phosphoethanolamine transferase, unlike synthetic analogs like p-NPPE . Ethanolamine phosphotransferase selectively synthesizes diacyl PE (e.g., PE 14:0/14:0) over plasmenylethanolamine, highlighting substrate specificity in biosynthesis .

Table 2: Analytical Performance in Lipidomics

Key Findings :

- Mass Spectrometry: 14:0 LysoPE exhibits a distinct fragmentation pattern in LC-ESI-QQ-MS², with a primary ion at m/z 425.5 and secondary fragments at m/z 283.3 (myristate) and 196.0 (phosphoethanolamine head group) .

- Stability : 14:0 LysoPE is less prone to oxidation than polyunsaturated analogs (e.g., 18:1 LysoPE), making it preferable for long-term storage in lipidomics workflows .

生物活性

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as LysoPE(14:0), is a lysophospholipid characterized by a myristoyl acyl chain and a phosphoethanolamine head group. This compound plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and interactions with proteins. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

- Molecular Formula : C19H40NO7P

- Molecular Weight : 425.50 g/mol

- Structure : Contains a myristoyl chain (14 carbons) and a phosphoethanolamine moiety.

This compound exhibits several biological activities:

- Cell Membrane Interaction : As a lysophospholipid, it integrates into lipid bilayers, influencing membrane fluidity and curvature. This property is vital for membrane fusion and cellular signaling processes.

- Intracellular Signaling : It has been shown to induce transient increases in intracellular calcium levels in neuronal cell lines, such as PC12 cells, which may affect neurotransmitter release and neuronal excitability .

1. Bacterial Adhesion

Research indicates that LysoPE(14:0) enhances bacterial adhesion, particularly in the context of Helicobacter pylori. The presence of this compound promotes the clustering of lipid rafts and adhesion molecules, facilitating bacterial colonization and subsequent disease activity .

2. Enzymatic Activity

Studies have demonstrated that certain enzymes, like cholesteryl α-D-glucoside acyltransferase (CGAT), interact with this compound. CGAT catalyzes the formation of complex lipids involving LysoPE(14:0), which plays a role in the synthesis of cholesteryl glucosides .

Case Study 1: Role in Cancer Development

A study highlighted the role of LysoPE(14:0) in the translocation of the CagA protein from H. pylori into host cells. This process is linked to tyrosine phosphorylation events that activate pathways associated with cancer development. The study found that longer acyl chains increased bacterial adhesion and CagA translocation .

Case Study 2: Lipidomic Investigations

A lipidomic analysis using mass spectrometry revealed the presence of LysoPE(14:0) in various biological samples, suggesting its involvement in metabolic pathways and cellular responses to environmental changes .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What methodologies are recommended for extracting and purifying 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine from biological samples?

- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing samples in chloroform-methanol (2:1, v/v) to form a miscible system with tissue water, followed by phase separation via dilution with chloroform and water. The lipid-rich chloroform layer is isolated, and further purification (e.g., column chromatography) ensures removal of non-lipid contaminants . For lysophospholipids like 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, maintaining low temperatures during extraction prevents hydrolysis of ester bonds.

Q. How can researchers verify the structural integrity and purity of synthetic or isolated 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine?

- Methodological Answer :

- Mass spectrometry (MS) : High-resolution LC-ESI-QTOF-MS/MS enables precise determination of molecular mass (e.g., m/z 453.2855 for C21H44NO7P analogs) and fragmentation patterns to confirm acyl chain composition and head group structure .

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR analyze polar group conformations and acyl chain dynamics. For example, ³¹P NMR detects head group ionization states, critical for understanding interactions at physiological pH .

- Thin-layer chromatography (TLC) : Validates purity by comparing migration patterns against standards.

Q. What experimental designs are optimal for incorporating this compound into model membrane systems?

- Methodological Answer : To study membrane dynamics, prepare unilamellar vesicles using hydration and extrusion. For stability:

- Mix 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine with other lipids (e.g., phosphatidylcholine) in organic solvent, evaporate to form a thin film, and hydrate in buffer.

- Use dynamic light scattering (DLS) to monitor vesicle size and zeta potential to assess surface charge, which is influenced by the phosphatidylethanolamine head group’s negative charge at pH 7.4 .

Advanced Research Questions

Q. How does 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine modulate membrane protein function in experimental systems?

- Methodological Answer : Incorporate the compound into lipid bilayers to study its impact on protein conformation. For example:

- Use fluorescence resonance energy transfer (FRET) to monitor protein-lipid interactions.

- Employ solid-state NMR to resolve structural changes in transmembrane domains induced by lysophospholipid incorporation. The hydroxyl group at the sn-2 position may alter membrane curvature, affecting protein oligomerization .

Q. What advanced analytical techniques are used to quantify this lysophospholipid in complex biological matrices like plasma or tissue homogenates?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) ensures specificity and accuracy. Key steps:

- Extract lipids using methanol-chloroform, enrich lysophospholipids via solid-phase extraction (SPE), and analyze in negative ion mode for phosphatidylethanolamine detection.

- Validate with spike-recovery experiments to account for matrix effects, as demonstrated in metabolomic studies of murine colon and fecal samples .

Q. What role does the charge state of the phosphatidylethanolamine head group play in experimental systems, and how is this property leveraged in research?

- Methodological Answer : At physiological pH, the head group’s negative charge facilitates interactions with cationic molecules (e.g., calcium ions or antimicrobial peptides). Methods to study this include:

- Electrophoretic mobility assays to measure surface charge modulation.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics between the lysophospholipid and charged ligands .

Q. How can researchers investigate the stability and degradation pathways of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine under experimental conditions?

- Methodological Answer : Conduct thermal oxidation studies (e.g., heating to 125°C) and monitor degradation using LC-ESI-MS. Key observations:

- Formation of hydroxyl, oxo, or epoxy derivatives via non-volatile oxidation products.

- Release of volatile organic compounds (VOCs) like 2-heptanone, detected via headspace SPME-GC-MS . Store samples at -20°C under inert gas to minimize decomposition .

Q. What evidence supports the role of this lysophospholipid as a biomarker in disease models, and how is this validated?

- Methodological Answer : Elevated serum levels in breast cancer patients suggest its biomarker potential. Validation involves:

- Case-control LC-MS/MS studies comparing patient cohorts and healthy controls.

- Multivariate statistical analysis (e.g., orthogonal partial least squares-discriminant analysis) to identify significant lipidomic differences.

- Functional assays (e.g., calcium flux in PC12 cells) to link biomarker presence to cellular signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。